molecular formula C24H27N5O2 B2434091 2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843628-97-7

2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2434091
CAS No.: 843628-97-7
M. Wt: 417.513
InChI Key: XBWFCZVEVVBQAY-UHFFFAOYSA-N
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Description

“2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . This compound has been used in scientific research due to its unique structure.


Synthesis Analysis

The synthesis of quinoxaline derivatives like this compound involves various methods of synthetic strategies . The X-ray crystal structures of the catalytic domain of the EphA3 tyrosine kinase in complex with two type I inhibitors were used to design type I1/2 and II inhibitors . Chemical synthesis of about 25 derivatives culminated in the discovery of compounds .


Molecular Structure Analysis

The molecular formula of this compound is C23H22F3N5O2 . It has an average mass of 457.448 Da and a monoisotopic mass of 457.172546 Da .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions. Syntheses of quinoxaline derivatives involve many different methods of synthetic strategies, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular formula of C23H22F3N5O2, an average mass of 457.448 Da, and a monoisotopic mass of 457.172546 Da .

Mechanism of Action

The mechanism of action of this compound involves its interaction with the EphA3 tyrosine kinase. The compound has low-nanomolar affinity for Eph kinases in vitro and a good selectivity profile on a panel of human kinases . Surface plasmon resonance measurements show a very slow unbinding rate for the inhibitor .

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-16-8-14-26-24(30)20-21-23(28-19-12-7-6-11-18(19)27-21)29(22(20)25)15-13-17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWFCZVEVVBQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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